molecular formula C11H9N3O3 B4744208 N'-(Furan-2-carbonyl)isonicotinohydrazide CAS No. 27293-28-3

N'-(Furan-2-carbonyl)isonicotinohydrazide

Cat. No.: B4744208
CAS No.: 27293-28-3
M. Wt: 231.21 g/mol
InChI Key: VQFTWLMWVKAICR-UHFFFAOYSA-N
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Description

N’-(Furan-2-carbonyl)isonicotinohydrazide is an organic compound that belongs to the class of furan carboxamides. These compounds are known for their diverse pharmacological activities, including antitumor, antifungal, antimicrobial, anticancer, and antidiabetic properties . The compound is characterized by the presence of a furan ring and an isonicotinohydrazide moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of N’-(Furan-2-carbonyl)isonicotinohydrazide typically involves the reaction of furan-2-carboxylic acid with isoniazid. One common method uses 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as coupling agents in dichloromethane at room temperature. This reaction yields the compound in high purity and with a good percentage yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

N’-(Furan-2-carbonyl)isonicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The furan ring and isonicotinohydrazide moiety can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-(Furan-2-carbonyl)isonicotinohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(Furan-2-carbonyl)isonicotinohydrazide involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that the compound has a good binding affinity for cyclooxygenase-2 (COX-2) protein, suggesting its potential as a COX-2 inhibitor . This interaction may involve hydrophobic interactions and π–sigma and π–alkyl interactions with specific amino acid residues in the protein.

Comparison with Similar Compounds

N’-(Furan-2-carbonyl)isonicotinohydrazide can be compared with other furan carboxamides, such as:

The uniqueness of N’-(Furan-2-carbonyl)isonicotinohydrazide lies in its specific structure, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

N'-(furan-2-carbonyl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-10(8-3-5-12-6-4-8)13-14-11(16)9-2-1-7-17-9/h1-7H,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFTWLMWVKAICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950019
Record name N-[(Furan-2-yl)(hydroxy)methylidene]pyridine-4-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27293-28-3
Record name Hydrazine, 1-(2-furoyl)-2-isonicotinoyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027293283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(Furan-2-yl)(hydroxy)methylidene]pyridine-4-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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